Bis(4-methoxyphenyl) Selenoxide
Overview
Description
Bis(4-methoxyphenyl) Selenoxide is a member of the class of compounds called disulfides, sulfoxides, and methyl esters . It is also a hydrogen peroxide generator that functions as an oxidizing agent in organic synthesis .
Molecular Structure Analysis
The molecular formula of Bis(4-methoxyphenyl) Selenoxide is C14H14O3Se . It has an average mass of 309.219 Da and a mono-isotopic mass of 310.010803 Da .Chemical Reactions Analysis
Bis(4-methoxyphenyl) Selenoxide has been used to calibrate selenium compounds in the range of 1 to 100 μM by photometric measurement . This compound has also been shown to be effective for the transfer and interaction of selenocystamine with phosphine, sulfide, and other selenium compounds .Physical And Chemical Properties Analysis
Bis(4-methoxyphenyl) Selenoxide has a boiling point of 284.7±50.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.6 mmHg at 25°C and it has an enthalpy of vaporization of 50.3±3.0 kJ/mol . The flash point is 126.0±30.1 °C .Scientific Research Applications
Versatile Oxidizing Agent
Bis(4-methoxyphenyl) Selenoxide is known for its versatility as an oxidizing agent. It is used for mild oxidations of various compounds, such as thiol to disulfide, sulfide to sulfoxide, hydroquinone to p-benzoquinone, and benzoin to benzil. Its unique reactivity is highlighted in the conversion of thioamides into 1,2,4-thiadiazoles, a process that demonstrates its potential in organic synthesis (Otsubo & Ogura, 1986).
Deoxygenation of Aryl Selenoxides
Bis(4-methoxyphenyl) Selenoxide plays a role in the selective reduction of aryl selenoxides to selenides. This is particularly notable for its concerted mechanism of oxygen transfer, an aspect important in synthetic organic chemistry (Stratakis, Rabalakos, & Sofikiti, 2003).
Organoselenium Catalysis
In organoselenium catalysis, bis(4-methoxyphenyl) selenide, a related compound, is used for the regioselective synthesis of bromo/iodo lactones and bromooxepanes. This demonstrates the utility of organoselenium compounds in synthesizing structurally complex molecules (Verma et al., 2016).
Synthesis of Spirodiazaselenuranes
Bis(4-methoxyphenyl) Selenoxide derivatives are utilized in the synthesis of hypervalent spirodiazaselenuranes, a class of compounds with potential antioxidant properties. This application is significant in the development of novel organic compounds with specific functionalities (Kadu et al., 2019).
Corrosion Inhibition
Related compounds, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, exhibit remarkable performance in inhibiting corrosion of mild steel in hydrochloric acid medium. This demonstrates the potential of bis(4-methoxyphenyl) derivatives in industrial applications related to corrosion prevention (Bentiss et al., 2009).
Photoelectrochemical Properties
Research on the photoelectrochemical properties of films derived from organoselenium compounds, including N,N-(bis-p-methoxyphenyl)seleniumdiimide, shows potential in photovoltaic applications. Such studies are crucial in exploring alternative materials for energy conversion (Ilatovskii, Ptitsyn, & Komissarov, 2009).
Redox Active Protecting Groups
The use of bis(4-methoxyphenyl) derivatives in the construction of redox systems, specifically in the protection of reactive groups, is a notable application in synthetic chemistry. This allows for the development of complex molecules with controlled redox properties (Tsuji, Sasaki, & Yoshifuji, 1999)
Safety And Hazards
The safety data sheet for Bis(4-methoxyphenyl) Selenoxide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)seleninylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3Se/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEWETDJNQVWQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Se](=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456745 | |
Record name | Bis(4-methoxyphenyl) Selenoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl) Selenoxide | |
CAS RN |
25862-14-0 | |
Record name | Bis(4-methoxyphenyl) Selenoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxy-4-(4-methoxybenzeneseleninyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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